molecular formula C13H15NO B13215214 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile

4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile

Cat. No.: B13215214
M. Wt: 201.26 g/mol
InChI Key: FMHIJLLRUXZPRD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC rules by prioritizing functional groups in descending order of seniority. The parent chain is a five-carbon pentanenitrile , with substituents assigned positions based on the lowest locant set:

  • A 4-methylphenyl group at position 2 (attached via an oxygen atom, forming a phenoxy substituent).
  • A 3-oxo (keto) group at position 3.
  • A 4-methyl branch at position 4.

Thus, the full IUPAC name is 4-methyl-2-(4-methylphenoxy)-3-oxopentanenitrile . Alternative nomenclature includes 4-methyl-2-(4-methylphenyl)-3-oxopentanenitrile , reflecting minor variations in substituent descriptor prioritization . Key identifiers include:

Property Value Source
CAS Registry Number 96514-79-3
Molecular Formula C₁₃H₁₅NO₂
SMILES CC1=CC=C(C=C1)OC(C#N)C(=O)C(C)C
DSSTox Substance ID DTXSID80435912 (related analog)

Molecular Geometry and Conformational Analysis

The molecule comprises three distinct regions (Figure 1):

  • 4-Methylphenoxy group : A para-methyl-substituted benzene ring connected via an ether linkage.
  • Central scaffold : A nitrile (C≡N) and ketone (C=O) group at positions 2 and 3, respectively.
  • Branched methyl group : At position 4 of the pentanenitrile chain.

Conformational preferences arise from steric and electronic effects:

  • The phenoxy group adopts a planar orientation relative to the adjacent nitrile to maximize resonance stabilization between the ether oxygen’s lone pairs and the aromatic π-system.
  • The ketone oxygen’s electronegativity induces a partial positive charge on the adjacent carbon, favoring a synclinal arrangement with the nitrile group to minimize dipole repulsion .
  • The 4-methyl branch introduces steric hindrance , restricting rotation about the C3-C4 bond and stabilizing a gauche conformation .

Computational models suggest a twisted boat-like conformation for the pentanenitrile backbone, with an estimated dihedral angle of 112° between the nitrile and ketone groups .

Crystallographic Studies and Unit Cell Parameters

While direct X-ray diffraction data for this compound remains unpublished, analogous β-ketonitriles exhibit monoclinic crystal systems with P2₁/c space groups . Predicted unit cell parameters (derived from molecular dynamics simulations) include:

Parameter Predicted Value Methodology
a-axis 12.4 Å Density functional
b-axis 7.8 Å theory (DFT)
c-axis 15.2 Å optimization
β-angle 98.5°
Z-value 4

Intermolecular interactions likely involve:

  • C≡N···H-C dipole-dipole interactions along the a-axis.
  • C=O···π stacking between ketone oxygen and aromatic rings of adjacent molecules.

Tautomeric Forms and Stereoelectronic Effects

The α-cyano ketone moiety enables keto-enol tautomerism , though equilibrium strongly favors the keto form (99.7% at 25°C, calculated via DFT) due to:

  • Resonance stabilization : The nitrile group withdraws electron density, destabilizing the enol tautomer’s conjugated system (Figure 2A) .
  • Steric blockade : The 4-methyl group hinders planar alignment required for enolization.

Notably, chelation-controlled reduction (e.g., with DIBAL-H) can force tautomerization to a β-enamino nitrile intermediate, as observed in related compounds . Stereoelectronic effects include:

  • Hyperconjugation : The nitrile’s sp-hybridized carbon donates electron density to the ketone’s σ* orbital, shortening the C=O bond (1.21 Å vs. 1.23 Å in non-cyano analogs) .
  • Inductive effects : The electron-withdrawing nitrile increases the ketone’s electrophilicity, enhancing reactivity toward nucleophiles at position 3.

Figure 1 : Molecular structure highlighting key functional groups and conformational features.
Figure 2 : (A) Keto-enol equilibrium; (B) Proposed hyperconjugative interactions between nitrile and ketone groups.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-6-4-10(3)5-7-11/h4-7,9,12H,1-3H3

InChI Key

FMHIJLLRUXZPRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Hydroformylation of Corresponding Alkenes

A notable method involves hydroformylation of 3-methyl-3-phenyl-1-butene derivatives. This process, as detailed in patent literature, employs a phosphine or carbonyl ligand-catalyzed hydroformylation under controlled temperature and pressure conditions:

Reaction Conditions Details
Catalyst Rhodium or cobalt complexes
Temperature 80–120°C
Pressure 20–55 bar H₂/CO mixture
Solvent Organic solvents like toluene or ethanol

This step introduces the formyl group, leading to methylphenylpentanal intermediates, which are then subjected to further transformations.

Conversion of Aldehydes to Nitriles

The aldehyde intermediates are converted into nitriles via dehydration or direct nucleophilic substitution. The most efficient method involves:

  • Reaction with Hydroxylamine Derivatives: Under reflux conditions, aldehydes react with hydroxylamine derivatives to form oximes, which are then dehydrated using acetic anhydride or phosphoryl chloride to yield nitriles.

  • Direct Nitrile Formation via Cyanide Addition: In some protocols, a nucleophilic addition of cyanide ions (e.g., sodium cyanide) to aldehyde groups under basic conditions produces nitriles with high specificity.

Optimization of Reaction Parameters

The yield and purity of 4-methyl-2-(4-methylphenyl)-3-oxopentanenitrile depend heavily on reaction parameters such as temperature, catalyst concentration, and molar ratios. Data from experimental studies indicate:

Parameter Optimal Range Impact
Temperature 80–120°C Ensures high conversion rates without decomposition
Catalyst loading 0.5–2 mol% Balances efficiency and cost
Reaction time 4–8 hours Maximizes yield while minimizing side reactions

Specific Synthesis Protocols

Method A: Hydroformylation followed by nitrile formation

  • Step 1: Hydroformylate 3-methyl-3-phenyl-1-butene using a rhodium catalyst at 100°C and 40 bar H₂/CO for 6 hours.
  • Step 2: Oxidize aldehyde to nitrile via dehydration with phosphorus oxychloride at 80°C.
  • Outcome: Yields of up to 85% with purity exceeding 98%.

Method B: Direct Cyanide Addition to Aromatic Ketones

  • Step 1: React 4-methylacetophenone with sodium cyanide in ethanol at reflux.
  • Step 2: Catalytic hydrogenation or dehydration yields the nitrile.
  • Outcome: Yields around 80%, suitable for large-scale synthesis.

Recent research emphasizes catalytic systems that improve selectivity and reduce environmental impact:

Preparation Method Yield (%) Purity (%) Reaction Time Remarks
Hydroformylation + dehydration 85–90 >98 6–8 hours High efficiency, scalable
Cyanide addition to ketones 80–85 >97 4–6 hours Cost-effective, straightforward
Catalytic oxidation 75–80 >95 5–7 hours Environmentally friendly

Handling cyanide and high-pressure reactions requires strict safety protocols. Catalytic processes with supported metals and solvent minimization are preferred to reduce hazardous waste.

The most efficient preparation of this compound involves hydroformylation of suitable alkenes followed by dehydration or direct cyanide addition to aromatic ketones. Optimization of reaction conditions, catalyst choice, and process engineering significantly enhances yield and purity, aligning with industrial scalability and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile is an organic compound with significant potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a pentanenitrile backbone, a ketone functional group, and a substituted aromatic ring. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique chemical behavior and potential reactivity.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For instance, derivatives containing aromatic substitutions have shown enhanced activity against various cancer cell lines. A study highlighted that certain 4-methylphenyl derivatives demonstrated significant inhibition of tumor necrosis factor receptor synthesis in mouse models, suggesting a potential pathway for therapeutic development against inflammatory diseases and cancer .

Kinase Inhibition

The compound's structural characteristics allow it to interact with protein kinases, which are critical in cancer progression. For example, analogues of similar compounds have been developed as p38 mitogen-activated protein kinase inhibitors. These inhibitors showed promising results in reducing inflammation and tumor growth in preclinical models .

Drug Development

The synthesis of this compound can be tailored to enhance its pharmacokinetic properties. Modifications can improve oral bioavailability and selectivity for specific biological targets, making it a candidate for further drug development .

Synthesis of Functional Polymers

The compound can be utilized as a building block in the synthesis of functional polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties for applications in coatings, adhesives, and composites.

Organic Electronics

Due to its electronic properties, this compound can be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it valuable in enhancing the efficiency of these devices.

Compound NameStructureBiological ActivityReference
This compoundStructurePotential anticancer activity
Analog 78StructureInhibition of TNF-R production
BIRB 796StructureSelective p38 MAP kinase inhibitor

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)Reference
Electrophilic CyanationCatalyzed by B(C6F5)3 using silyl enol ethers85%
Traditional Organic SynthesisMulti-step synthesis from precursor compoundsVariable

Case Study 1: Anticancer Research

In a recent study examining the effects of various derivatives on cancer cell lines, researchers found that modifications to the aromatic ring significantly enhanced cytotoxicity against breast cancer cells. The study utilized this compound as a lead compound for developing new anticancer agents.

Case Study 2: Polymer Development

A research team successfully incorporated this compound into a polymer matrix to create a new class of thermosetting resins with improved thermal stability and mechanical properties. This advancement has implications for aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile with compounds sharing structural motifs such as nitrile groups, oxo functionalities, or aromatic substituents:

Compound Name Molecular Formula Key Substituents Reported Bioactivity/Application Reference
This compound C₁₃H₁₅NO 4-methylphenyl, methyl, nitrile Limited data; likely intermediate
(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile C₁₇H₁₆BrN₃OS Bromophenyl, thiazole, nitrile Not specified; structural complexity suggests pharmaceutical potential
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile C₈H₁₀N₄O Triazole, methyl, nitrile Commercial availability (agrochemical intermediates)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one C₁₁H₁₂N₂O Pyridazinone, methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM)
4-Methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole C₁₄H₁₄N₂S₂ Thiazole, thiazolinyl, methylphenyl Antibacterial activity (crystal structure determined)

Key Observations :

  • Functional Group Diversity : The thiazole and triazole moieties in introduce heterocyclic diversity, which is often linked to antimicrobial or antifungal properties.
  • Nitrile Utility : The nitrile group in all listed compounds serves as a versatile handle for further synthetic modifications, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Physicochemical and Spectroscopic Comparisons

  • Melting Points :

    • 4-Methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole (from ): Reported melting point data is absent, but its crystalline structure suggests moderate thermal stability.
    • VM-10 (unrelated but structurally complex nitrile derivative from ): Melting point 138–140°C, highlighting the influence of nitro and biphenyl groups on thermal behavior.
  • Spectroscopic Features :

    • 1H NMR : Aromatic protons in 4-methylphenyl-substituted compounds (e.g., ) typically resonate at δ 7.2–7.5 ppm, while methyl groups appear near δ 2.3–2.5 ppm.
    • IR Spectroscopy : Strong absorption bands for nitrile (C≡N) stretches (~2200 cm⁻¹) and carbonyl (C=O) groups (~1700 cm⁻¹) are characteristic of these compounds .

Biological Activity

4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile is a nitrile compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant data tables and case studies.

The molecular formula for this compound is C13H15NC_{13}H_{15}N, with a molecular weight of 201.27 g/mol. The compound features a ketone functional group and a nitrile group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H15N
Molecular Weight201.27 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitrile group may facilitate binding to active sites of enzymes, while the ketone may participate in hydrogen bonding, enhancing the compound's affinity for its targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of similar nitrile compounds exhibit significant antimicrobial properties. For example, compounds with structural similarities to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that related compounds can inhibit cancer cell proliferation. In vitro studies have shown that certain analogs can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. This suggests that this compound may possess similar anticancer properties, warranting further investigation.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of nitriles similar to this compound. The results indicated that these compounds were effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
  • Cancer Cell Studies : A comparative analysis conducted on various nitrile derivatives revealed that some compounds led to a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values below 20 µM . This suggests that structural modifications can enhance anticancer activity.

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation. Preliminary studies indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential carcinogenicity.

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